Pitcoin1 is a selective inhibitor of phosphatidylinositol 3-kinase C2α (PI3KC2α), a crucial enzyme involved in various cellular processes, including endocytosis and lipid signaling. The compound exhibits potential biomedical applications, particularly in treating conditions such as thrombosis and diabetes. Pitcoin1 is characterized by its ability to selectively inhibit PI3KC2α without affecting other related kinases, making it a significant compound in pharmacological research.
Pitcoin1 was developed through a series of chemical optimizations aimed at enhancing the potency and selectivity of inhibitors targeting PI3KC2α. The initial compounds were derived from modifications of existing chemical scaffolds, with specific focus on thiazole and pteridinone structures that interact favorably with the enzyme's active site .
Pitcoin1 falls under the category of small molecule inhibitors, specifically designed to target lipid kinases. Its classification is further defined by its selectivity profile, which distinguishes it from other phosphoinositide 3-kinases (PI3Ks) and related proteins.
The synthesis of Pitcoin1 involves a multi-step process that begins with the reaction of 4-(2-bromoacetyl)benzonitrile with thiourea, leading to the formation of the thiazole ring characteristic of the compound. This reaction is typically conducted under controlled conditions to ensure high yield and purity .
The molecular structure of Pitcoin1 features a thiazole ring that is pivotal for its interaction with PI3KC2α. The compound also includes a pteridinone scaffold that aids in binding within the ATP-binding pocket of the kinase.
Pitcoin1 undergoes various chemical reactions, primarily involving oxidation and potential hydrolysis under specific conditions. These reactions can modify its structure and influence its biological activity.
Pitcoin1 inhibits PI3KC2α by binding to its ATP-binding site, effectively blocking substrate access and preventing phosphorylation events critical for downstream signaling pathways. The binding involves specific interactions with key residues within the active site, leading to a conformational change that reduces enzyme activity.
Pitcoin1 serves as a valuable tool in biochemical research, particularly for studying the role of PI3KC2α in cellular processes. Its selective inhibition profile allows researchers to dissect the functions of this kinase in various physiological contexts, including:
PITCOIN1 (PhosphatidylInositol Three-kinase Class twO INhibitor 1) is a pteridinone-derived small-molecule inhibitor that selectively targets the ATP-binding pocket of PI3KC2α. High-resolution co-crystal structures (3.0–3.3 Å) reveal that PITCOIN1 binds to the catalytic cleft of the kinase domain through:
Table 1: Key Binding Interactions of PITCOIN1 in PI3KC2α
PI3KC2α Domain | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge region | Val882 | Hydrophobic | Anchors inhibitor core |
Catalytic loop | Lys798 | H-bond | Stabilizes thiazole group |
P-loop | Gly805 | Van der Waals | Locks ATP-binding cleft |
Helical domain | Met804 | Hydrophobic | Prevents kinase activation |
PITCOIN1 exhibits >100-fold selectivity for PI3KC2α over class I (PI3Kα/β/γ/δ) and class III (Vps34) isoforms due to:
Table 2: Selectivity Profile of PITCOIN1 Across PI3K Classes
PI3K Class | Isoform | IC₅₀ (PITCOIN1) | Structural Determinants of Selectivity |
---|---|---|---|
Class IIα | PI3KC2α | 95–126 nM | Val882/Met804 hydrophobic cleft |
Class IIβ | PI3KC2β | >10 µM | Leu883 (replaces Val882) |
Class I | PI3Kα | >10 µM | Tyr867 occludes cleft |
Class III | Vps34 | >10 µM | Trp812 steric clash |
PITCOIN1 disrupts spatially restricted pools of phosphatidylinositol phosphates by inhibiting PI3KC2α at distinct subcellular compartments:
Table 3: Cellular Processes Modulated by PITCOIN1 via PI(3,4)P₂/PI(3)P Regulation
Subcellular Site | Lipid Substrate | Functional Impact of Inhibition | Downstream Effect |
---|---|---|---|
Clathrin-coated pits | PI(4)P → PI(3,4)P₂ | Delays endocytic vesicle scission | Reduced receptor internalization |
Focal adhesions | PI(4)P → PI(3,4)P₂ | Stabilizes adhesions, slows cell migration | Impaired cancer invasion |
Early endosomes | PI → PI(3)P | Arrests endosomal maturation | Disrupted cargo sorting |
Lysosomes | PI(4)P → PI(3,4)P₂ | Attenuates mTORC1 inhibition by 14-3-3/Raptor complex | Altered metabolic signaling |
Compounds Mentioned
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: